(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,5’S,6R,6’R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one;(1R,4S,5’S,6R,6’R,8R,10Z,13R,14Z,20R,21R,24S)-6’-ethyl-21,24-dihydroxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule. It is known for its intricate structure and significant biological activity. This compound belongs to the class of milbemycins, which are known for their antiparasitic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cyclization, oxidation, and spiroketal formation. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, altering the side chains and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antiparasitic properties and potential use in controlling parasitic infections.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic diseases.
Industry: Utilized in the development of new antiparasitic agents and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways and receptors in parasites. It binds to glutamate-gated chloride channels in the parasite’s nervous system, leading to paralysis and death of the parasite. This mechanism is highly specific, making the compound effective against a wide range of parasitic organisms.
Comparison with Similar Compounds
Similar Compounds
Avermectins: Another class of antiparasitic compounds with a similar mechanism of action.
Ivermectin: A well-known antiparasitic agent that shares structural similarities with the compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C63H90O14 |
---|---|
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7.C31H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35;1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?;7-6-,19-9-,23-8?/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+;18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m00/s1 |
InChI Key |
YSKQMQHQUJEAQB-NGIMVEPTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
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